molecular formula C25H31NO5 B4893837 ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate

ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate

Cat. No. B4893837
M. Wt: 425.5 g/mol
InChI Key: ALZRZNARFLDFJI-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as MPPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPPA is a piperidine derivative that has been synthesized through a series of chemical reactions.

Scientific Research Applications

Ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has been used as a tool to study the role of certain neurotransmitters in the brain. It has been shown to modulate the release of dopamine and norepinephrine, which are important neurotransmitters involved in various neurological disorders.
In pharmacology, ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has been studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In medicinal chemistry, ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has been used as a lead compound for the development of new drugs with improved pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the release of certain neurotransmitters. ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This effect is thought to be responsible for its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects
ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This effect is responsible for its anti-inflammatory properties. ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

Ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability. It is also readily available and relatively inexpensive. However, ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate. One area of interest is its potential use as a drug candidate for the treatment of various diseases. The development of new drugs based on ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate could lead to the discovery of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Another area of interest is the study of the mechanism of action of ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate. Further research is needed to fully understand how ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate modulates the release of neurotransmitters and how this effect can be used to develop new drugs.
Conclusion
In conclusion, ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method has been optimized to ensure high yields and purity of the final product. ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, and it has been used as a lead compound for the development of new drugs. Further research is needed to fully understand the mechanism of action of ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate and its potential applications in the treatment of various diseases.

Synthesis Methods

Ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 2-methoxyphenol with acetyl chloride, followed by the reaction of the resulting product with piperidine and ethyl chloroformate. The final product is obtained through the reaction of the intermediate product with 2-phenylethylamine and sodium hydride. The synthesis of ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate has been optimized to ensure high yields and purity of the final product.

properties

IUPAC Name

ethyl 1-[2-(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-3-30-24(28)25(14-13-20-9-5-4-6-10-20)15-17-26(18-16-25)23(27)19-31-22-12-8-7-11-21(22)29-2/h4-12H,3,13-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZRZNARFLDFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)COC2=CC=CC=C2OC)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[(2-methoxyphenoxy)acetyl]-4-(2-phenylethyl)-4-piperidinecarboxylate

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